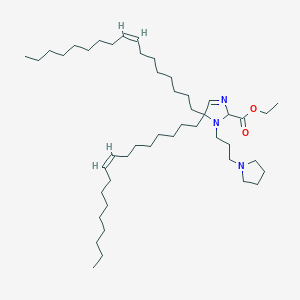

(3S,5R)-3-Amino-5-methyloctanoicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

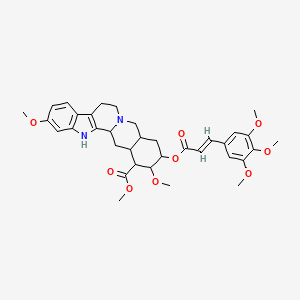

Imagabalin, also known as PD-0332334, is a small molecule investigational drug that acts as a ligand for the α2δ subunit of voltage-dependent calcium channels. It was developed by Pfizer for its potential anxiolytic, analgesic, hypnotic, and anticonvulsant properties. Despite reaching phase-III clinical trials for the treatment of generalized anxiety disorder, its development was eventually discontinued .

Vorbereitungsmethoden

Imagabalin can be synthesized through various routes. One notable method involves the use of Vibrio fluvialis aminotransferase (Vfat) for the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate. This enzyme was engineered to increase its activity for the desired reaction, achieving a 60-fold increase in initial reaction velocity . The synthetic route typically involves transamination reactions, which are catalyzed by aminotransferase enzymes .

Analyse Chemischer Reaktionen

Imagabalin undergoes several types of chemical reactions, including:

Transamination: This reaction is catalyzed by aminotransferase enzymes, converting ketones to amines.

Oxidation and Reduction:

Substitution: Imagabalin can undergo substitution reactions, particularly involving its amino and carboxyl groups.

Common reagents used in these reactions include aminotransferase enzymes, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Imagabalin has been investigated primarily for its potential therapeutic applications in medicine. It was studied for the treatment of generalized anxiety disorder, showing promise due to its anxiolytic properties. Additionally, its analgesic, hypnotic, and anticonvulsant effects were explored, although these studies were not pursued to completion .

In the field of chemistry, imagabalin serves as a model compound for studying the activity and specificity of aminotransferase enzymes. Its synthesis and reactions provide valuable insights into enzyme catalysis and protein engineering .

Wirkmechanismus

Imagabalin exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels, with some selectivity for the α2δ1 subunit over α2δ2. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism underlies its anxiolytic, analgesic, and anticonvulsant properties.

Vergleich Mit ähnlichen Verbindungen

Imagabalin is structurally and functionally similar to other gabapentinoids, such as pregabalin and gabapentin. These compounds also bind to the α2δ subunit of voltage-dependent calcium channels and exhibit similar therapeutic effects. imagabalin’s selectivity for the α2δ1 subunit and its specific pharmacokinetic properties distinguish it from other gabapentinoids .

Similar Compounds

Pregabalin: Used for neuropathic pain, fibromyalgia, and partial-onset seizures.

Gabapentin: Used for neuropathic pain and partial-onset seizures.

Atagabalin: Another investigational gabapentinoid with similar properties.

Imagabalin’s unique selectivity and pharmacokinetic profile make it a valuable compound for studying the therapeutic potential of gabapentinoids .

Eigenschaften

IUPAC Name |

3-amino-5-methyloctanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEHXYFSIOYTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

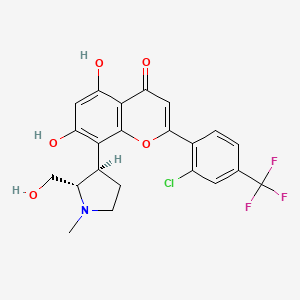

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)